molecular formula C25H31N3O6S B12137967 5-(3,4-Dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one

5-(3,4-Dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one

Cat. No.: B12137967
M. Wt: 501.6 g/mol
InChI Key: BPGOCBFJKQUJRC-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique combination of functional groups, including a pyrrolinone core, a morpholine ring, and a thiazole moiety, which contribute to its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolinone core, followed by the introduction of the thiazole and morpholine groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent for various diseases, pending further research.

    Industry: Possible use in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Similar compounds to 5-(3,4-Dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one might include other pyrrolinone derivatives, thiazole-containing molecules, and morpholine-substituted compounds

Properties

Molecular Formula

C25H31N3O6S

Molecular Weight

501.6 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H31N3O6S/c1-15-24(35-16(2)26-15)22(29)20-21(17-6-7-18(32-3)19(14-17)33-4)28(25(31)23(20)30)9-5-8-27-10-12-34-13-11-27/h6-7,14,21,30H,5,8-13H2,1-4H3

InChI Key

BPGOCBFJKQUJRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)OC)OC)CCCN4CCOCC4)O

Origin of Product

United States

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